molecular formula C14H10N4O3 B4067459 4-nitro-2-(4-quinazolinylamino)phenol

4-nitro-2-(4-quinazolinylamino)phenol

Cat. No.: B4067459
M. Wt: 282.25 g/mol
InChI Key: QLSMJIVZRRKZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-2-(4-quinazolinylamino)phenol is a specialized chemical compound offered for research and development purposes. This molecule features a quinazoline moiety, a privileged structure in medicinal chemistry known for its diverse biological activities, linked to a nitro-phenol group. The integration of these pharmacophores makes it a compound of significant interest for exploring new biochemical pathways and therapeutic targets. Researchers can utilize this chemical as a key intermediate in synthetic organic chemistry for constructing more complex molecular architectures. Its potential applications include serving as a precursor in the development of novel kinase inhibitors, antimicrobial agents, or fluorescent probes. The nitro group provides a handle for further chemical modification, such as reduction to an amino group, enabling the synthesis of a wider array of derivatives. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-nitro-2-(quinazolin-4-ylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-13-6-5-9(18(20)21)7-12(13)17-14-10-3-1-2-4-11(10)15-8-16-14/h1-8,19H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSMJIVZRRKZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803266
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Key Structural Features:

  • Quinazoline core: Known for inhibiting enzymes like tyrosine kinases, which are critical in cancer signaling pathways.
  • Nitro group : Enhances electrophilicity and may contribute to cytotoxicity via metabolic activation.
  • Phenolic hydroxyl group: Provides hydrogen-bonding capacity, affecting solubility and molecular recognition.

Structural Analogues

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Highlights
4-Nitro-2-(4-quinazolinylamino)phenol C₁₅H₁₁N₅O₃ 309.28 4-NO₂, quinazolinylamino Anticancer (theoretical)
4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol C₂₀H₁₄ClN₃O 347.80 6-Cl, 4-Ph, quinazolinylamino Anticancer, antimicrobial
4-Nitro-2-((o-tolylamino)methyl)phenol C₁₄H₁₃N₃O₃ 271.27 4-NO₂, o-tolylaminomethyl Antimicrobial (N/A specifics)
4-Nitro-2-(1H-pyrazol-3-yl)phenol C₉H₇N₃O₃ 205.17 4-NO₂, pyrazole ring Antioxidant, antimicrobial

Key Observations :

  • The nitro group in the target compound may improve redox activity, a trait linked to cytotoxicity in nitroaromatics .
  • Bioactivity : Quinazoline derivatives with chloro and phenyl groups (e.g., ) show confirmed anticancer activity, while pyrazole-containing analogues emphasize antimicrobial roles. The target compound’s bioactivity remains theoretical but is inferred from structural parallels.
Table 2: Cytotoxicity and Mechanism Comparison
Compound Type Cell Line Tested IC₅₀ (µM) Mechanism of Action
Nitro-substituted aromatics SW480 (Colon Cancer) ≤10 Apoptosis induction, ROS generation
Quinazoline derivatives N/A N/A Tyrosine kinase inhibition
Pyrazole derivatives N/A N/A Antimicrobial membrane disruption

Insights :

  • Nitro groups in aromatic systems (e.g., ) often act as prodrugs, undergoing enzymatic reduction to generate reactive intermediates that damage DNA or proteins.
  • Quinazoline’s mechanism involves competitive inhibition of ATP-binding sites in kinases, disrupting cancer cell proliferation.

Unique Attributes of this compound

  • Hydrogen-Bonding Capacity: The phenolic -OH and amino groups facilitate interactions with biological targets (e.g., DNA topoisomerases or kinase active sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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